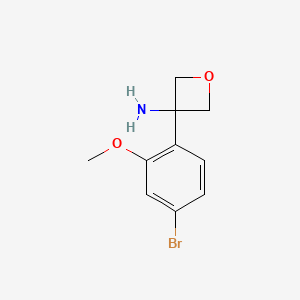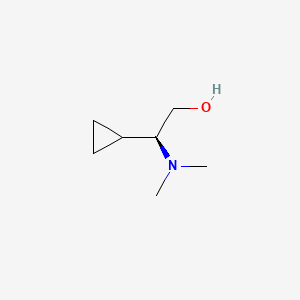
(2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol is an organic compound characterized by the presence of a cyclopropyl group, a dimethylamino group, and an ethan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol typically involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by a dimethylamino group.
Formation of the Ethan-1-ol Backbone: This can be achieved through various methods, including reduction of carbonyl compounds or hydrolysis of esters.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-efficiency, yield, and scalability. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of cyclopropyl and dimethylamino groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The presence of the dimethylamino group suggests potential activity as a central nervous system agent.
Industry
In industry, this compound may be used in the production of specialty chemicals, including agrochemicals and materials science applications.
Mécanisme D'action
The mechanism of action of (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, while the cyclopropyl group may influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-cyclopropyl-2-(methylamino)ethan-1-ol
- (2S)-2-cyclopropyl-2-(ethylamino)ethan-1-ol
- (2S)-2-cyclopropyl-2-(dimethylamino)propan-1-ol
Uniqueness
(2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol is unique due to the specific combination of its functional groups. The presence of both a cyclopropyl group and a dimethylamino group on an ethan-1-ol backbone provides distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
(2S)-2-cyclopropyl-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C7H15NO/c1-8(2)7(5-9)6-3-4-6/h6-7,9H,3-5H2,1-2H3/t7-/m1/s1 |
Clé InChI |
QTIKSWDSUGEXTL-SSDOTTSWSA-N |
SMILES isomérique |
CN(C)[C@H](CO)C1CC1 |
SMILES canonique |
CN(C)C(CO)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride](/img/structure/B13457619.png)
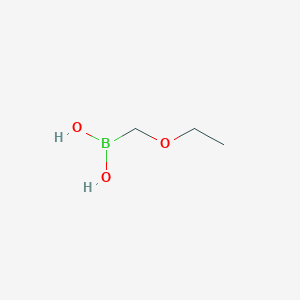
![3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457625.png)
![Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)
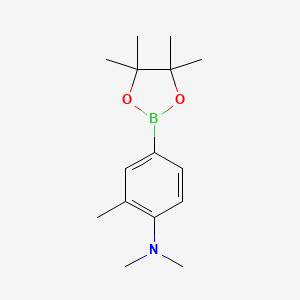

![(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457653.png)


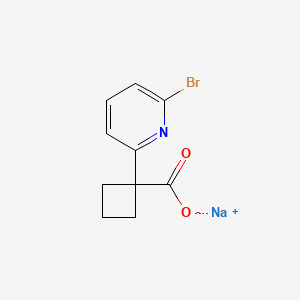
![5-Oxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B13457670.png)
![Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate](/img/structure/B13457673.png)
